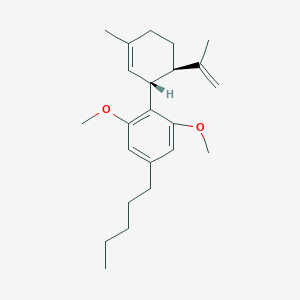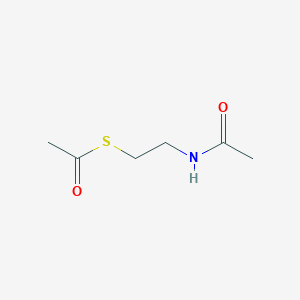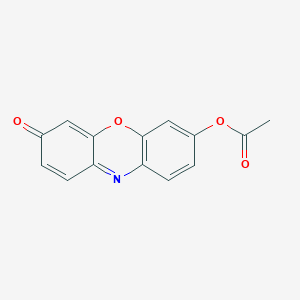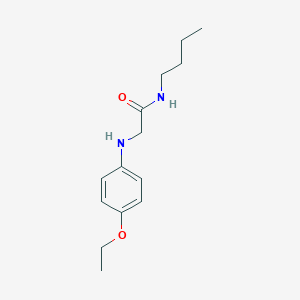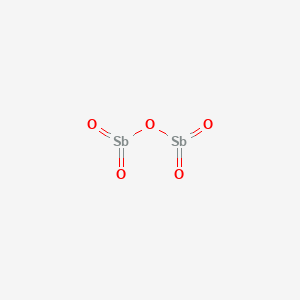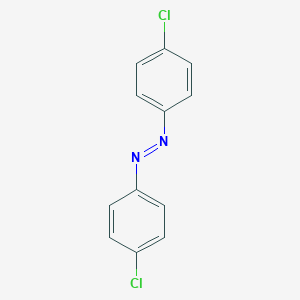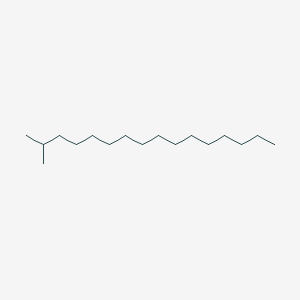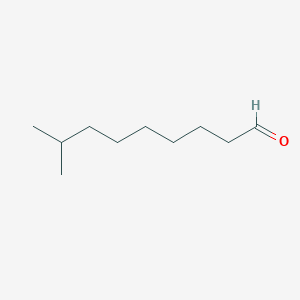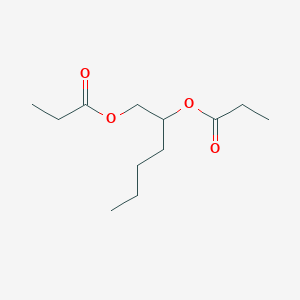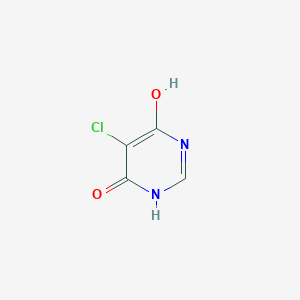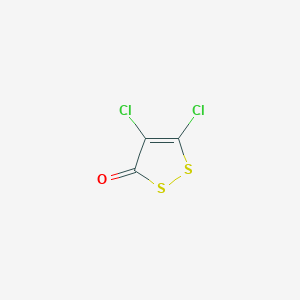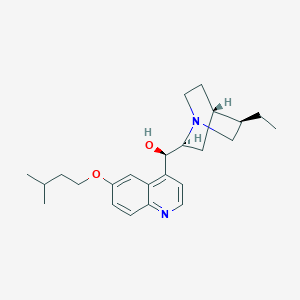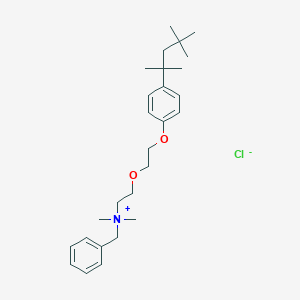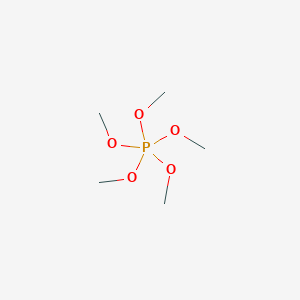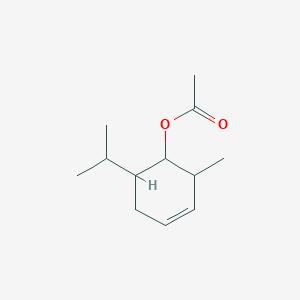
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate, also known as IPMCHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is not fully understood, but it is believed to work by interacting with specific receptors in the body. In the fragrance and flavor industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate interacts with olfactory receptors in the nose, producing a pleasant scent. In the pharmaceutical industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate may interact with various receptors in the body, leading to its potential therapeutic effects.
Biochemical And Physiological Effects
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has anti-inflammatory and anti-cancer properties, potentially due to its ability to inhibit specific enzymes and pathways in the body. In addition, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been shown to have antioxidant properties, potentially protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, one limitation is that 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is not readily soluble in water, making it difficult to use in aqueous-based experiments.
Future Directions
There are several future directions for research on 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate. In the fragrance and flavor industry, research could focus on developing new 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate derivatives with unique scents. In the pharmaceutical industry, research could focus on further exploring the potential therapeutic effects of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate and developing new 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate-based drugs. In agriculture, research could focus on optimizing the use of 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate as a pesticide and insect repellent. Overall, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has the potential to be a valuable compound in various fields, and further research is needed to fully understand its properties and applications.
Synthesis Methods
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate can be synthesized through a multistep process, starting with the reaction of isopropylmagnesium bromide with 2-methylcyclohexanone. This reaction produces 5-(isopropyl)-2-methylcyclohexanone, which is then subjected to a second reaction with acetic anhydride to form 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate.
Scientific Research Applications
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate has been studied for its potential applications in various fields, including fragrance and flavor industry, pharmaceuticals, and agriculture. In the fragrance and flavor industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is used as a key ingredient in the formulation of perfumes and other scented products. In the pharmaceutical industry, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is being explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties. In agriculture, 5-(Isopropyl)-2-methylcyclohexen-1-yl acetate is being studied for its potential use as a pesticide and insect repellent.
properties
CAS RN |
1335-18-8 |
|---|---|
Product Name |
5-(Isopropyl)-2-methylcyclohexen-1-yl acetate |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2-methyl-6-propan-2-ylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-7-5-6-9(3)12(11)14-10(4)13/h5-6,8-9,11-12H,7H2,1-4H3 |
InChI Key |
GMVRLXZSTVULKI-UHFFFAOYSA-N |
SMILES |
CC1C=CCC(C1OC(=O)C)C(C)C |
Canonical SMILES |
CC1C=CCC(C1OC(=O)C)C(C)C |
Other CAS RN |
1335-18-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



